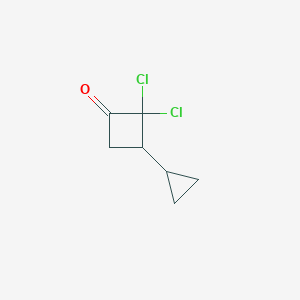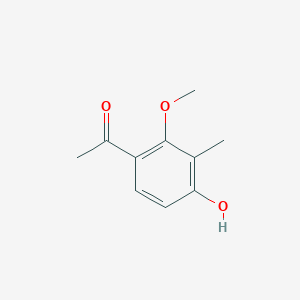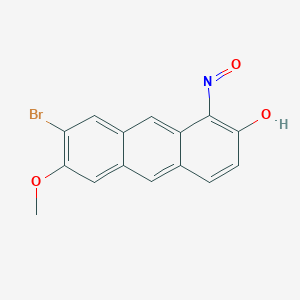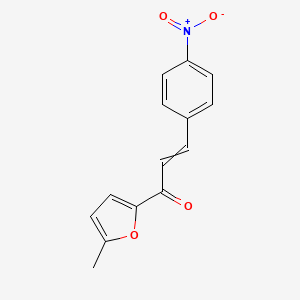
Nitroso(phenyl)-N-(2,4,6-trimethylphenyl)methanimine N-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nitroso(phenyl)-N-(2,4,6-trimethylphenyl)methanimine N-oxide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of nitroso, phenyl, and trimethylphenyl groups, which contribute to its distinct reactivity and applications in various fields of scientific research.
Preparation Methods
The synthesis of Nitroso(phenyl)-N-(2,4,6-trimethylphenyl)methanimine N-oxide typically involves multiple steps, including the formation of intermediate compounds. The synthetic routes often require specific reaction conditions, such as controlled temperatures, pH levels, and the use of catalysts. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Nitroso(phenyl)-N-(2,4,6-trimethylphenyl)methanimine N-oxide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may lead to the formation of nitro compounds, while reduction reactions may yield amines.
Scientific Research Applications
Nitroso(phenyl)-N-(2,4,6-trimethylphenyl)methanimine N-oxide has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules. In biology and medicine, this compound is studied for its potential therapeutic properties and its role in biochemical pathways. Additionally, it has applications in the industry, particularly in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Nitroso(phenyl)-N-(2,4,6-trimethylphenyl)methanimine N-oxide involves its interaction with specific molecular targets and pathways. The nitroso group is known to participate in redox reactions, which can influence various biochemical processes. The phenyl and trimethylphenyl groups contribute to the compound’s stability and reactivity, allowing it to interact with different enzymes and receptors in biological systems.
Comparison with Similar Compounds
When compared to similar compounds, Nitroso(phenyl)-N-(2,4,6-trimethylphenyl)methanimine N-oxide stands out due to its unique combination of functional groups. Similar compounds may include other nitroso derivatives and phenyl-substituted compounds. the presence of the trimethylphenyl group in this compound provides additional steric hindrance and electronic effects, which can influence its reactivity and applications.
Conclusion
This compound is a versatile compound with significant importance in scientific research Its unique chemical structure and properties make it valuable in various fields, including chemistry, biology, medicine, and industry
Properties
CAS No. |
118717-87-6 |
|---|---|
Molecular Formula |
C16H16N2O2 |
Molecular Weight |
268.31 g/mol |
IUPAC Name |
1-nitroso-1-phenyl-N-(2,4,6-trimethylphenyl)methanimine oxide |
InChI |
InChI=1S/C16H16N2O2/c1-11-9-12(2)15(13(3)10-11)18(20)16(17-19)14-7-5-4-6-8-14/h4-10H,1-3H3 |
InChI Key |
KFBXYTLGJQQXEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)[N+](=C(C2=CC=CC=C2)N=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


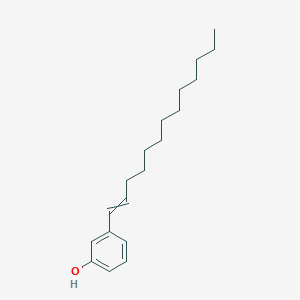

![Trimethyl[(1,1,1-trichloro-3,3-dimethylbutan-2-yl)oxy]silane](/img/structure/B14311320.png)
![2,4-Bis[bis(carboxymethyl)amino]butanoic acid](/img/structure/B14311327.png)

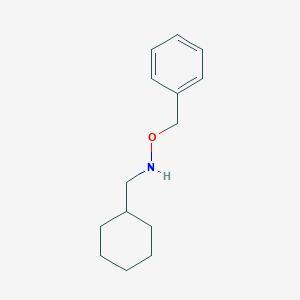
![2-[(Hept-1-en-5-yn-3-yl)oxy]oxane](/img/structure/B14311353.png)

